(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
Description
The compound "(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone" features a methanone core bonded to two distinct aromatic systems:
- A pyrrolidine ring substituted with a 4-methoxyphenyl group at the 3-position.
- A 2-(methylthio)phenyl group attached to the ketone.
The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents, while the methylthio group (-SCH₃) contributes moderate lipophilicity.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-16-9-7-14(8-10-16)15-11-12-20(13-15)19(21)17-5-3-4-6-18(17)23-2/h3-10,15H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBZZSUQPOLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidinyl intermediate.
Introduction of the Methylthio Group: The intermediate is then reacted with a methylthiophenyl compound under controlled conditions to introduce the methylthio group.
Final Coupling Reaction: The final step involves coupling the intermediate with a suitable methanone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methylthio groups, using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Predicted logP¹ | Notable Features |
|---|---|---|---|---|---|
| Target: (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone | C₁₉H₂₁NO₂S | 4-OCH₃ (pyrrolidine), 2-SCH₃ (phenyl) | 327.44 | ~3.2² | Balanced polarity, moderate lipophilicity |
| 3-(4-Chlorophenyl)-5-(methylthio)-2-thienylmethanone | C₁₆H₁₆ClNOS₂ | 4-Cl (thienyl), 5-SCH₃ (thienyl) | 337.89 | ~3.5³ | Thienyl core, chloro substituent increases electronegativity |
| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | C₁₁H₁₅NO₂S | 3-OH (pyrrolidine), 3-CH₃ (thiophene) | 241.31 | ~1.8⁴ | Hydroxyl group enhances hydrophilicity |
| (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone | C₁₇H₁₈N₂O | 3-CH₃ (pyridine), phenyl | 266.34 | ~2.5⁵ | Pyridine introduces basic nitrogen, altering solubility |
¹Predicted using fragment-based methods; ²Estimated via analogous structures; ³Higher logP due to Cl and thienyl; ⁴Lower logP due to -OH; ⁵Moderate logP due to pyridine.
Key Observations:
- Solubility : The hydroxyl group in significantly reduces logP (increased hydrophilicity), whereas the methylthio group in the target compound elevates lipophilicity.
- Aromatic Core : Replacement of phenyl with thienyl (in ) or pyridine (in ) modifies aromatic stacking interactions and electronic profiles.
Biological Activity
The compound (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone, often referred to as a pyrrolidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 285.39 g/mol. Its structure includes a pyrrolidine ring, a methoxyphenyl group, and a methylthio-substituted phenyl moiety, which contribute to its unique biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways and activation of caspase enzymes .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 51 | Apoptosis via caspase-3 activation |
| Compound B | A549 | 24 | Inhibition of tubulin polymerization |
| Compound C | Jurkat | 80 | Disruption of mitochondrial function |
The mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in DNA synthesis and repair, such as DNA polymerase and ribonucleoside reductase .
- Induction of Apoptosis : The activation of apoptotic pathways has been observed, where the compound triggers cellular signaling leading to programmed cell death .
- Vascular Disruption : Some derivatives also show antivascular activity by inhibiting endothelial cell migration and disrupting capillary tube formation .
Case Studies
- Study on Cytotoxicity : A study investigated the cytotoxic effects of related pyrrolidine compounds on murine L1210 lymphoid leukemia cells. It was found that these compounds significantly inhibited DNA synthesis without directly targeting DNA itself, indicating a unique mechanism focused on metabolic pathways .
- Antitumor Efficacy : Another research highlighted the efficacy of similar compounds in reducing tumor growth in xenograft models. The most potent derivatives demonstrated IC50 values ranging from 24 to 140 nM against multiple cancer cell lines, suggesting their potential as effective antitumor agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
